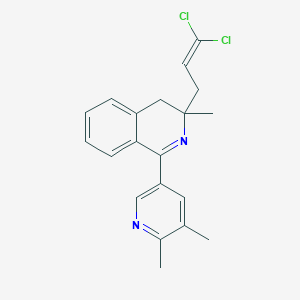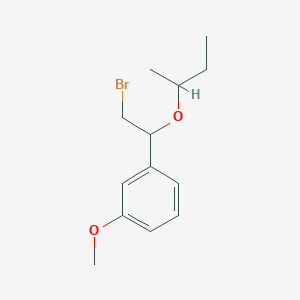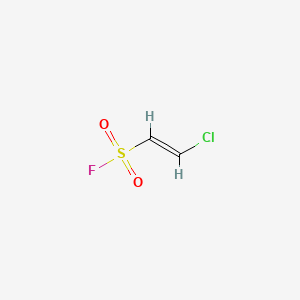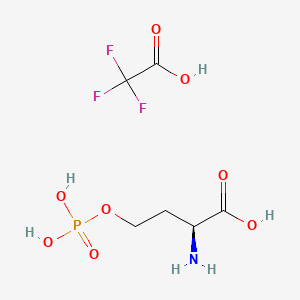
(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-(phosphonooxy)butanoic acid; trifluoroacetic acid is a compound that combines an amino acid derivative with a phosphonooxy group and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(phosphonooxy)butanoic acid typically involves the protection of the amino group, followed by the introduction of the phosphonooxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-(phosphonooxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of amino acid analogs.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-4-(phosphonooxy)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, (2S)-2-amino-4-(phosphonooxy)butanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-(phosphonooxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to modulate enzyme activity and signaling pathways. This interaction can lead to changes in cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-(phosphonooxy)butanoic acid: A similar compound with slight variations in the functional groups.
(2S)-2-amino-4-(phosphonooxy)butanoic acid: Another analog with different substituents on the amino acid backbone.
Uniqueness
The uniqueness of (2S)-2-amino-4-(phosphonooxy)butanoic acid lies in its combination of an amino acid derivative with a phosphonooxy group and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H11F3NO8P |
|---|---|
Molecular Weight |
313.12 g/mol |
IUPAC Name |
(2S)-2-amino-4-phosphonooxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10NO6P.C2HF3O2/c5-3(4(6)7)1-2-11-12(8,9)10;3-2(4,5)1(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);(H,6,7)/t3-;/m0./s1 |
InChI Key |
FHRPKEAKYJXAQL-DFWYDOINSA-N |
Isomeric SMILES |
C(COP(=O)(O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(COP(=O)(O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




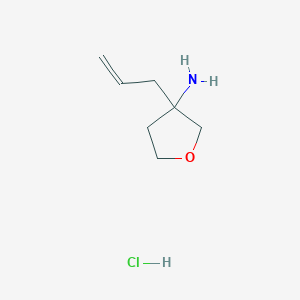
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)

![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
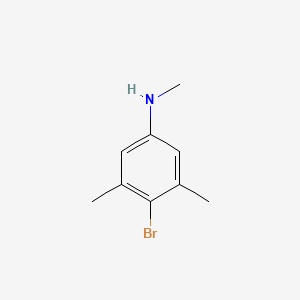

![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)

![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
